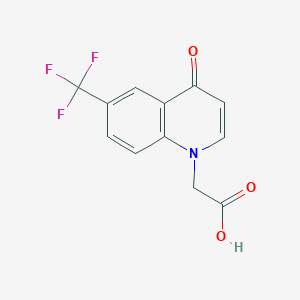
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 6-position and an acetic acid moiety at the 1-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. For this compound, the Friedländer synthesis is often preferred due to its efficiency.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are used under various conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Oxoquinoline-3-carboxylic acid: Another quinoline derivative with similar biological activities.
6-Trifluoromethylquinoline: Shares the trifluoromethyl group but lacks the acetic acid moiety.
Quinoline-2-carboxylic acid: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is unique due to the combination of the trifluoromethyl group and the acetic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and its efficacy in various biological applications.
Properties
Molecular Formula |
C12H8F3NO3 |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetic acid |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)7-1-2-9-8(5-7)10(17)3-4-16(9)6-11(18)19/h1-5H,6H2,(H,18,19) |
InChI Key |
OPUYGZWFAOQEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




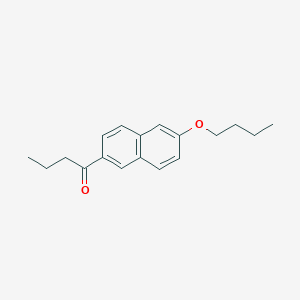
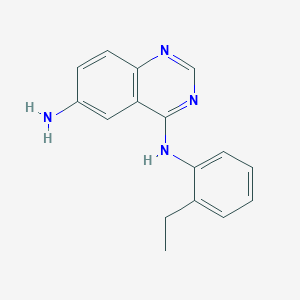



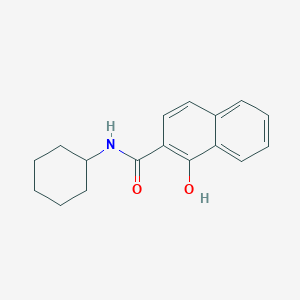

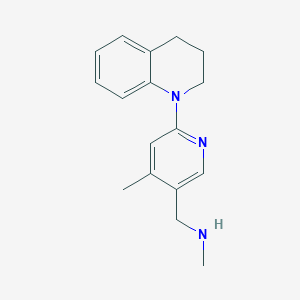
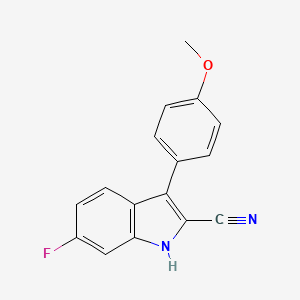
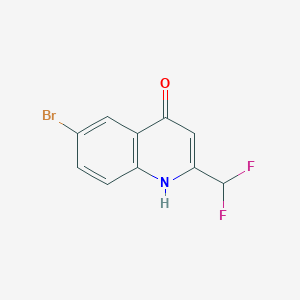

![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
